molecular formula C4H2F7NO B6296481 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide CAS No. 662-20-4

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide

Cat. No.: B6296481
CAS No.: 662-20-4
M. Wt: 213.05 g/mol
InChI Key: DEYAKVNIRRRJGO-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, with the molecular formula C₄H₂F₇NO, is a fluorinated organic compound of significant interest in advanced chemical and materials science research . As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is characterized by high stability and unique properties derived from its carbon-fluorine bonds . This compound serves as a valuable amide derivative and potential synthetic intermediate, particularly in the exploration of fluorinated polymers and specialty chemicals . Researchers utilize this chemical for its potential role in developing materials with enhanced performance characteristics. All products are provided as high-purity substances strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F7NO/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAKVNIRRRJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896309
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-20-4
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Strategic Approaches to C-C and C-N Bond Formation in Perfluorinated Propanamide Systems

The construction of perfluorinated propanamides hinges on the effective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within a sterically hindered and electronically demanding environment. The presence of multiple fluorine atoms significantly influences the reactivity of intermediates, necessitating tailored synthetic approaches.

Nucleophilic Acylation and Amidation Routes

The most direct method for forming the amide linkage in 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide is through nucleophilic acyl substitution. This involves the reaction of a derivative of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with an ammonia (B1221849) source. The reactivity of the carboxylic acid derivative is paramount for the success of this transformation. libretexts.org

Acyl fluorides have emerged as particularly effective reagents for the formation of sterically hindered amide bonds. rsc.org Unlike acyl chlorides, acyl fluorides exhibit a balance of reactivity and stability, behaving like activated esters with reduced steric hindrance. rsc.orgnih.gov The conversion of the parent carboxylic acid to the acyl fluoride (B91410) can be achieved using various deoxyfluorination reagents. For instance, pentafluoropyridine (B1199360) (PFP) has been demonstrated as a mild and effective reagent for generating acyl fluorides from carboxylic acids, which can then be reacted in situ with amines to form amides in high yields. nih.gov This one-pot approach avoids the isolation of the often-sensitive acyl fluoride intermediate. nih.gov

Another approach involves the use of germanium amides (e.g., Ph₃GeNR₂) which can directly convert acid fluorides to amides. rsc.org This method operates through a mechanism where the germanium amide abstracts the fluorine atom from the acyl fluoride and transfers the amide group to the carbonyl carbon. rsc.org

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate formed by the attack of the nucleophile (ammonia or an amine) on the electrophilic carbonyl carbon. libretexts.org The stability of this intermediate and the facility of leaving group departure determine the reaction's efficiency. In perfluorinated systems, the strong electron-withdrawing nature of the fluoroalkyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

PrecursorAmidation ReagentConditionsProductReference(s)
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acidAmmoniaAcidic catalyst (e.g., H₂SO₄), 80–120°CThis compound
Carboxylic Acids (General)Amines1. Pentafluoropyridine (PFP) 2. AmineOne-pot reactionAmides
Acyl Fluorides (General)Germanium Amides (Ph₃GeNR₂)Direct conversionAmides rsc.org
Carboxylic Acids (General)Amines2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃)One-pot reactionAmides

Radical-Mediated Synthetic Pathways

Radical reactions offer an alternative avenue for constructing C-N and C-C bonds in fluorinated systems, often under milder conditions than ionic pathways. nih.gov A notable one-pot approach for synthesizing fluorinated amides involves a radical N-perfluoroalkylation–defluorination pathway. acs.orgnih.govdiva-portal.org This reaction begins with the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamines. nih.gov These intermediates are not typically isolated but are converted in situ to various perfluoroalkylated amides, hydroxamic acids, and thioamides through a controlled defluorination process. nih.govdiva-portal.org The defluorination is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, likely proceeding through an oxaziridine (B8769555) intermediate. nih.gov

Another radical-mediated process involves the activation of esters using a copper/Selectfluor system. This method allows for the conversion of para-methoxybenzyl esters of bulky carboxylic acids into their corresponding acyl fluorides, which can then be used in one-pot amide synthesis. acs.org This approach is particularly useful for creating sterically hindered amide bonds. acs.org

MethodStarting MaterialsKey Reagents/ConditionsIntermediateProductReference(s)
N-Perfluoroalkylation–DefluorinationNitrosoarenes, PerfluoroalkanesulfinatesAdditives (e.g., Zn/HCl, NaOAc, KSAc)N-perfluoroalkylated hydroxylaminesFluorinated amides, hydroxamic acids, thioamides nih.govacs.orgnih.govdiva-portal.org
Ester Activationpara-Methoxybenzyl estersCopper/Selectfluor systemAcyl fluoridesBulky amides and peptides acs.org

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, which are essential for assembling the precursors of this compound. ciac.jl.cn Catalytic cross-coupling reactions, in particular, enable the precise construction of complex molecular architectures. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for aromatic C–H fluorination with electrophilic fluorinating reagents like Selectfluor or NFSI. nih.gov While not directly forming the propanamide, these methods are crucial for synthesizing fluorinated aromatic precursors. Similarly, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides has been reported to form α,α-difluoro-α-aryl amides, demonstrating a pathway to related fluorinated amide structures. nih.gov Such reactions tolerate a variety of functional groups and can be applied to electron-rich, electron-poor, and sterically hindered substrates. nih.gov

The activation of C-F bonds, which are typically robust, is a significant challenge in fluorinated chemistry. researchgate.net However, transition metal complexes, particularly those of nickel, rhodium, and palladium, can catalytically activate C-F bonds, allowing for their functionalization. ciac.jl.cnresearchgate.net This strategy can be employed to build the carbon skeleton of the propanamide precursor by coupling smaller fluorinated fragments. For instance, nickel-catalyzed cross-coupling of fluoro-aromatics with organozinc reagents is an effective method for C-C bond formation. researchgate.net These catalytic systems provide pathways to convert readily available fluoro-aromatics into more complex, value-added products. researchgate.net

Precursor Synthesis and Functionalization for this compound

The synthesis of the target amide is critically dependent on the availability and efficient preparation of its direct precursor, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid, or its derivatives. This section explores the synthesis of such precursors from common fluorinated building blocks.

Utilization of Fluorinated Building Blocks and Reagents (e.g., hexafluoropropylene, pentafluoropropene)

Commercially available, simple fluorinated olefins are ideal starting points for the synthesis of more complex perfluorinated structures. Hexafluoropropylene (HFP) is a particularly valuable C3 building block. A high-yield, three-step synthesis of perfluoroisobutyronitrile (C₄F₇N), a compound closely related to the target amide's precursor, has been developed starting from HFP. nih.govresearchgate.net

This synthetic route involves:

Addition: Hexafluoropropylene reacts with carbonyl fluoride in the presence of a KF/18-crown-6 complex to produce perfluoroisobutyryl fluoride. nih.govresearchgate.net

Nucleophilic Substitution: The resulting perfluoroisobutyryl fluoride undergoes a solvent-free reaction with ammonia. This nucleophilic substitution quantitatively converts the acyl fluoride to heptafluoroisobutyramide (this compound). The reaction proceeds via an addition-elimination mechanism, where the lone pair on the ammonia's nitrogen atom attacks the highly electrophilic carbonyl carbon. nih.govresearchgate.net

Dehydration (for nitrile synthesis): For the synthesis of the nitrile, the amide is then dehydrated using a reagent like phosphorus pentoxide (P₂O₅). nih.gov

StepStarting MaterialReagentsProductReference(s)
1HexafluoropropyleneCarbonyl fluoride, KF/18-crown-6Perfluoroisobutyryl fluoride nih.govresearchgate.net
2Perfluoroisobutyryl fluorideAmmonia (neat)This compound nih.govresearchgate.net

Derivatization of Perfluorinated Alkyl Chains

Functionalization of existing perfluorinated alkyl chains is another key strategy for precursor synthesis. This involves converting a relatively inert perfluoroalkyl group into a reactive functional group suitable for subsequent transformations, such as amide formation.

One common transformation is the conversion of perfluorinated esters into more reactive perfluorinated acyl fluorides. This can be accomplished by reacting the perfluorinated ester with a non-hydroxylic nucleophilic initiating reagent. google.com This process facilitates the dissociation of the ester into perfluoroacyl components, providing a route to the acyl fluoride precursor needed for amidation. google.com

Furthermore, synthetic routes often involve the conversion of perfluoroalkyl iodides or bromides into other functional groups. For example, (perfluoroalkyl)alkyl iodides can be reacted with potassium thioacetate, followed by deacetylation, to form (perfluoroalkyl)alkane thiols. researchgate.net While this example leads to a thiol, the principle of nucleophilic substitution on a perfluoroalkyl-alkane halide is a general strategy that can be adapted to introduce other functionalities, including those that can be oxidized to a carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The primary synthesis of this compound involves the reaction of its corresponding carboxylic acid, 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid, with ammonia or amines. The optimization of this process is key to maximizing yield and purity. Key parameters that influence the reaction's success include the choice of solvent, temperature, pressure, and catalyst.

The choice of solvent can dramatically influence reaction rates and outcomes by orders of magnitude. chemrxiv.org For the synthesis of this compound from its parent acid, polar aprotic solvents such as dimethylformamide (DMF) are noted to enhance the solubility of the fluorinated intermediates, which is a critical factor in achieving a homogeneous reaction environment.

The kinetics of such reactions are often influenced by the solvent's polarity and its ability to stabilize transition states. chemrxiv.org In reactions involving charged species or significant charge separation in the transition state, polar solvents can lower the activation energy barrier, thereby increasing the reaction rate. chemrxiv.org However, the specific interactions, such as hydrogen bonding between the solvent and reactants, can also play a complex role. chemrxiv.org For instance, while some polar solvents may stabilize the abstracting species, others might stabilize the reactants, leading to varied effects on the reaction rate. chemrxiv.org

Table 1: Conceptual Influence of Solvent Type on Amide Synthesis

Solvent TypePolarityExpected Effect on Reactant SolubilityExpected Impact on Reaction RateExample(s)
Polar AproticHighHighGenerally increases rate by stabilizing transition statesDMF, Acetonitrile
Polar ProticHighHighCan either increase or decrease rate depending on hydrogen bonding effectsMethanol, Water
Non-polarLowLowGenerally results in slower rates due to poor solubility and transition state stabilizationToluene, Hexane

This table is based on general principles of reaction kinetics and specific findings for related reactions. chemrxiv.orgorganic-chemistry.org

Temperature is a critical parameter in the synthesis of this compound. Elevated temperatures, specifically above 100°C, have been found to be beneficial in reducing the formation of side-products. This suggests that higher temperatures favor the desired reaction pathway over competing side reactions. Thermodynamic analyses of related fluorination reactions show that they are often endothermic, meaning higher temperatures are favorable for product formation. researchgate.net However, an optimal temperature must be determined, as excessively high temperatures can lead to decomposition, while lower temperatures might result in low reactivity and productivity. nih.gov Finding a balance between kinetic efficiency and thermal control is key to maximizing yield and purity. nih.gov

Pressure optimization is particularly relevant when using gaseous reactants like ammonia. Increasing the pressure enhances the concentration of the dissolved gas in the reaction medium, which can accelerate the reaction rate according to Le Chatelier's principle. For gas-phase reactions, lower pressure can be favorable for reactions that result in an increased number of moles of gas. researchgate.net

Table 2: Impact of Temperature and Pressure on Synthesis

ParameterConditionRationalePotential Outcome
Temperature Elevated (>100°C)Favors desired reaction kinetics, overcomes activation energy, reduces specific side-products. researchgate.netIncreased reaction rate and potentially higher yield of the target amide.
Optimized (e.g., 0°C for some reactions)Balances kinetic efficiency with suppression of side reactions to maximize purity and yield. nih.govOptimal balance of yield and purity. nih.gov
Pressure ElevatedIncreases concentration of gaseous reactants (e.g., ammonia) in the solvent.Faster reaction rates.
LowFavorable for some vapor-phase reactions where the number of moles increases. researchgate.netMay shift equilibrium towards products in specific gas-phase processes. researchgate.net

Catalysis is essential for efficiently facilitating the amide bond formation. For the synthesis of this compound, acidic catalysts such as sulfuric acid (H₂SO₄) are employed to improve the rate of amide bond formation. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ammonia.

In the broader context of synthesizing fluorinated molecules containing C-N bonds, advanced catalyst systems have been developed. nih.gov For example, palladium-catalyzed reactions have shown high efficacy. nih.gov The choice of ligand in these systems is crucial for catalytic activity. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as Ruphos, can stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov While not directly reported for this specific propanamide, such catalyst systems represent a frontier in optimizing the synthesis of complex fluorinated amides.

Table 3: Comparison of Catalyst Systems for Amide Synthesis

Catalyst TypeExampleMechanism of ActionAdvantages
Acid CatalystH₂SO₄Protonates carbonyl oxygen, increasing electrophilicity of the carbonyl carbon. Simple, effective for direct amidation.
Palladium CatalystPd precursor + Ligand (e.g., Ruphos)Facilitates C-N bond formation through a catalytic cycle involving oxidative addition and reductive elimination. nih.govHigh efficiency, applicable to a broad range of substrates. nih.gov
Metal-FreeTFAActs as a promoter, assisting in dehydration steps. nih.govAvoids metal contamination. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to synthetic processes is crucial for environmental sustainability. nih.gov This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting all reactant atoms into the desired product. chembam.com The E-factor (environmental factor) is the ratio of the mass of waste generated to the mass of the desired product. chembam.com An ideal reaction has a high atom economy and a low E-factor. chembam.comgreenchemistry-toolkit.org

For the synthesis of this compound from 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid and ammonia, the reaction is:

C₄HF₇O₂ + NH₃ → C₄H₂F₇NO + H₂O

The atom economy can be calculated as follows:

Table 4: Atom Economy Calculation

CompoundFormulaMolar Mass ( g/mol )
Reactants
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acidC₄HF₇O₂214.04
AmmoniaNH₃17.03
Total Mass of Reactants 231.07
Products
This compoundC₄H₂F₇NO213.05
WaterH₂O18.02
Mass of Desired Product 213.05

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (213.05 / 231.07) x 100 ≈ 92.2%

This reaction possesses a high theoretical atom economy, with water being the only byproduct. However, the E-factor will be significantly influenced by factors not included in the stoichiometry, such as solvent use, waste from catalyst separation, and purification steps. greenchemistry-toolkit.org

To further align with green chemistry principles, minimizing or eliminating the use of organic solvents is a key goal. Solvent-free, or "neat," reactions represent an attractive alternative. semanticscholar.org For the synthesis of related trifluoromethyl-containing heterocycles, microwave-assisted, solvent-free conditions have been shown to provide the required products more rapidly and in higher yields compared to traditional methods. semanticscholar.org This approach significantly reduces waste as solvents are not required for the primary reaction, though they may still be used in post-reaction workup and purification. semanticscholar.org

The use of water as a reaction medium is another green approach. While fluorinated compounds are often hydrophobic, certain reactions can be accelerated in aqueous media due to the hydrophobic effect. chemrxiv.org Research into performing such syntheses in water could offer substantial environmental benefits, though challenges related to reactant solubility would need to be overcome.

Elucidating the Chemical Reactivity and Transformation Pathways of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Nucleophilic and Electrophilic Reactivity Profiles of the Amide Moiety

The amide moiety in 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is profoundly influenced by the adjacent heptafluoroisopropyl (B10858302) group. This group's intense inductive effect (-I) withdraws electron density from the amide, rendering the carbonyl carbon exceptionally electrophilic and enhancing the acidity of the N-H protons. acs.orgnih.gov Consequently, the amide's reactivity towards both nucleophiles and electrophiles is markedly different from that of its non-fluorinated counterparts.

General reactions such as oxidation to carboxylic acids, reduction to amines, and nucleophilic substitution are possible for this compound.

Reactions with Carbon-Based Nucleophiles/Electrophiles

The heightened electrophilicity of the carbonyl carbon makes it a prime target for strong carbon-based nucleophiles. While amides are generally less reactive than esters or ketones, studies have shown that they can react surprisingly rapidly with potent nucleophiles like organolithium reagents. nih.govnih.gov In the case of this compound, this reaction is expected to be favorable, leading to the formation of a tetrahedral intermediate which can then proceed to form ketones after hydrolysis.

Conversely, the nucleophilicity of the amide nitrogen is substantially diminished due to the electron-withdrawing effect of both the carbonyl and the perfluoroalkyl group. Direct reaction with carbon-based electrophiles, such as alkyl halides in alkylation reactions, is therefore challenging. ncert.nic.in However, the increased acidity of the N-H protons allows for facile deprotonation by a suitable base. The resulting conjugate base is a more potent nitrogen nucleophile, which can then undergo reactions like alkylation or acylation.

Reactions with Heteroatom-Based Reagents

The reaction of this compound with heteroatom-based reagents is a critical aspect of its chemical profile.

Reduction: The amide can be reduced to the corresponding primary amine, 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.commasterorganicchemistry.com The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an iminium ion, which is then rapidly reduced to the amine. However, extreme caution is warranted when reducing any fluorinated compound with LiAlH₄, as these reactions can be violently exothermic and potentially explosive. acs.org

Hydrolysis: Despite the high electrophilicity of the carbonyl carbon, the amide bond in highly fluorinated amides exhibits significant stability towards hydrolysis. A study on similar N-alkyl perfluorooctanamides showed no degradation after eight days under basic conditions (pH 8.5). nih.gov This resistance is attributed to the steric hindrance from the bulky perfluoroalkyl group and the stability of the C-N bond.

Reactions with Electrophiles: The lone pair of electrons on the amide nitrogen is poorly available for donation, making the nitrogen atom a weak nucleophile. Reactions with electrophilic heteroatom reagents, such as N-halogenation, are not expected to proceed readily without prior deprotonation.

Table 1: Summary of Expected Reactivity at the Amide Moiety
Reaction TypeReagent ClassExpected ProductNotes
Nucleophilic Acyl Addition/SubstitutionOrganolithium Reagents (e.g., R-Li)Ketone (after hydrolysis)Reaction is facilitated by the highly electrophilic carbonyl carbon.
ReductionLithium Aluminum Hydride (LiAlH₄)Primary AmineReaction can be dangerously exothermic with fluorinated compounds. acs.org
HydrolysisH₂O / H⁺ or OH⁻No significant reactionAmide bond is highly stable and resistant to hydrolysis. nih.gov
N-AlkylationBase, then Alkyl Halide (R-X)N-Alkyl AmideRequires initial deprotonation due to low nucleophilicity of the nitrogen.

Transformations Involving the Perfluorinated Alkyl Substituent

The perfluoroalkyl group is characterized by the exceptional strength and inertness of its carbon-fluorine (C-F) bonds. researchgate.net Transformations involving this part of the molecule are challenging and typically require specialized and energetic conditions to achieve C-F bond activation.

C-F Bond Activation and Functionalization Strategies

Activating the inert C-F bonds of the perfluoroalkyl substituent is a significant area of research in organofluorine chemistry. researchgate.net These strategies allow for the conversion of the highly fluorinated motif into other valuable functional groups. General approaches include:

Use of Strong Reductants: Potent reducing agents can induce hydrodefluorination, replacing C-F bonds with C-H bonds. osaka-u.ac.jp

Lewis Acid Activation: Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating nucleophilic attack or elimination. osaka-u.ac.jpnih.gov

Photoredox Catalysis: This modern approach uses light-absorbing catalysts to generate radical intermediates that can participate in C-F bond cleavage and functionalization, enabling reactions like defluoroalkylation or defluoroalkenylation under milder conditions. researchgate.net

These methods provide pathways to selectively modify the perfluoroalkyl group, offering access to a diverse range of partially fluorinated compounds. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Skeletal rearrangements or isomerization involving the 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl group are not commonly reported. The high thermodynamic stability of the C-F bonds and the perfluorinated carbon skeleton makes such transformations energetically unfavorable under typical laboratory conditions. While some rearrangements of fluorinated compounds are known, they often proceed through the elimination of fluoride (B91410) to generate a transient fluoroalkene intermediate, a process that requires specific structural features or harsh conditions. acs.orgnih.gov For saturated perfluoroalkyl groups, such pathways are generally not accessible. Classical amide rearrangements like the Hofmann rearrangement involve the C-N bond and would lead to a different class of products, but are also complicated by the electronic effects of the fluoroalkyl group.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are dominated by the powerful electron-withdrawing perfluoroalkyl substituent.

Basicity: Conversely, the basicity of the molecule is greatly suppressed. The carbonyl oxygen, which is the primary site of protonation in amides, is rendered much less basic due to the decreased electron density caused by the perfluoroalkyl group. This reduced basicity makes acid-catalyzed reactions at the carbonyl, such as hydrolysis, more difficult. It also enhances the electrophilic character of the carbonyl carbon, as the oxygen is less able to donate its lone-pair electrons.

Table 2: Comparative Acid-Base Properties
PropertyPropanamide (Non-fluorinated Analog)This compoundInfluence of Perfluoroalkyl Group
Acidity of N-H (pKa)~17Significantly lower (estimated 6-10)Strong inductive effect stabilizes the conjugate base, increasing acidity. researchgate.net
Basicity of C=OWeakly basicExtremely weak baseInductive effect withdraws electron density from the carbonyl oxygen.
Reactivity ImplicationRequires strong base for deprotonation.Easily deprotonated by moderate bases. Carbonyl is highly electrophilic.Facilitates N-anion formation; enhances susceptibility to nucleophilic attack at C=O.

Protonation and Deprotonation Equilibria

The protonation and deprotonation equilibria of an amide are centered around the nitrogen and oxygen atoms of the amide group and the acidic protons attached to the nitrogen. The acidity of the N-H protons in this compound is expected to be significantly influenced by the presence of the highly electronegative fluorine atoms.

The electron-withdrawing inductive effect of the perfluoroethyl group, -C(CF₃)FCF₃, would substantially increase the acidity of the amide protons compared to a non-fluorinated analogue like isobutyramide. This is because the fluorine atoms pull electron density away from the amide nitrogen, stabilizing the resulting conjugate base (anion) upon deprotonation.

While no experimental pKa value for this compound has been reported, it is anticipated to be considerably lower than that of typical primary amides (pKa ≈ 17). The exact value would require experimental determination or high-level computational studies.

Table 1: Predicted Acid-Base Properties of this compound

PropertyPredicted CharacteristicRationale
Acidity of N-H protons Significantly more acidic than non-fluorinated amidesStrong electron-withdrawing effect of the perfluoroalkyl group
Basicity of Carbonyl Oxygen Significantly less basic than non-fluorinated amidesInductive effect of fluorine atoms reduces electron density on the oxygen
Basicity of Nitrogen Atom Very weakly basicLone pair delocalized by resonance and diminished by inductive effects

This table is based on theoretical predictions and requires experimental verification.

Brønsted and Lewis Acidity/Basicity in Reaction Contexts

Brønsted Acidity/Basicity:

As a Brønsted acid, this compound would act as a proton donor from its N-H group. Due to its enhanced acidity, it could potentially protonate stronger bases. However, in most organic reaction contexts, it is more likely to be deprotonated by a sufficiently strong base.

As a Brønsted base, the compound has two potential sites for protonation: the carbonyl oxygen and the amide nitrogen. Protonation on the carbonyl oxygen is generally favored for amides as it leads to a resonance-stabilized cation. However, the strong inductive effect of the perfluoroalkyl group would significantly decrease the basicity of the carbonyl oxygen, making it a very weak Brønsted base.

Lewis Acidity/Basicity:

The primary site for Lewis base activity is the carbonyl oxygen, which can donate a lone pair to a Lewis acid. Again, the electron-withdrawing nature of the fluorinated substituent would diminish its ability to act as an effective Lewis base.

The compound does not possess any low-lying empty orbitals that would allow it to act as a significant Lewis acid.

Photochemical and Thermochemical Transformations of this compound

Specific studies on the photochemical and thermochemical transformations of this compound are not available in the current scientific literature. However, predictions can be made based on the behavior of other highly fluorinated organic molecules.

Photochemical Transformations:

Per- and polyfluoroalkyl substances (PFAS) are generally resistant to photolytic degradation. The high strength of the C-F bond requires high-energy ultraviolet (UV) radiation for cleavage. If photolysis were to occur, it would likely involve the homolytic cleavage of a C-C or C-N bond, or potentially a C-F bond under sufficiently energetic conditions, leading to the formation of various radical species. The subsequent reactions of these radicals would determine the final degradation products.

Thermochemical Transformations:

Highly fluorinated compounds are known for their thermal stability. The thermal decomposition of this compound would likely require high temperatures. Potential decomposition pathways could include:

Decarbonylation: Loss of carbon monoxide to form a perfluoroalkylamine.

Elimination reactions: For instance, the elimination of HF, although less likely without a suitable hydrogen atom on an adjacent carbon.

Fragmentation: Cleavage of the C-C and C-N bonds to form smaller fluorinated molecules.

The precise products and mechanisms of thermal decomposition would need to be investigated through experimental studies, such as pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS).

Mechanistic Investigations of Reactions Involving 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Reaction Pathway Elucidation via Kinetic Studies

Kinetic studies are fundamental to unraveling the stepwise sequence of a chemical reaction. For reactions involving 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, this involves determining the rate laws and the influence of temperature on reaction rates to establish the activation parameters.

Determination of Rate Laws and Activation Parameters

While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, general principles of reaction kinetics can be applied. A rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For a hypothetical reaction where this compound reacts with a nucleophile (Nu), the rate law would likely be determined by monitoring the concentration of the reactants or products over time.

The general form of the rate law would be: Rate = k[C₄H₂F₇NO]ⁿ[Nu]ᵐ

Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant, which must be determined experimentally.

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of the reaction. These are typically determined by studying the temperature dependence of the rate constant, often using the Arrhenius equation. Due to the high electronegativity of the fluorine atoms, reactions involving this amide likely have distinct energy barriers influenced by electronic effects.

Isotope Effects in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for determining reaction mechanisms by identifying bond-breaking or bond-forming steps involving an isotopically substituted atom in the rate-determining step. For reactions of this compound, substituting a hydrogen atom on the amide group with deuterium (B1214612) (D) could reveal its involvement in the reaction mechanism.

If the N-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. The magnitude of this effect can provide information about the transition state geometry. Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, in reactions involving other trifluoro-compounds, deuterium isotope effects have been used to elucidate multistep mechanisms.

Identification of Intermediates and Transition States

The direct observation or trapping of reactive intermediates and the characterization of transition states are key to confirming a proposed reaction mechanism.

Spectroscopic Detection of Transient Species

Transient absorption spectroscopy and other time-resolved spectroscopic techniques can be employed to detect and characterize short-lived intermediates in reactions of this compound. For example, techniques like nanosecond laser photolysis have been used to study the dynamics of photochromic reactions involving other organic molecules, revealing the transient absorption of intermediate species. researchgate.net While specific studies on this compound are not available, similar methodologies could be applied. Computational chemistry, particularly density functional theory (DFT), can also be a powerful tool to predict the structures and spectroscopic properties of potential intermediates and transition states.

Trapping Experiments for Reactive Intermediates

Trapping experiments involve the addition of a substance that can react with a suspected intermediate to form a stable, characterizable product. This provides indirect evidence for the existence of the intermediate. For instance, if a reaction involving this compound is thought to proceed through a radical intermediate, a radical scavenger could be introduced. The identification of a product formed from the scavenger and the proposed intermediate would support the mechanistic hypothesis. The spin-trapping technique, often utilizing electron paramagnetic resonance (EPR) spectroscopy, has been successfully used to identify transient radicals in the photolysis of other trifluoromethyl ketones. researchgate.net

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemical outcome of a reaction provides crucial information about the mechanism, particularly the geometry of the transition state.

Chiral Auxiliaries and Asymmetric Induction

Asymmetric induction is a cornerstone of modern stereoselective synthesis, enabling the preferential formation of one enantiomer or diastereomer. rsc.org This is often achieved through the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org While a multitude of chiral auxiliaries have been developed and successfully applied, the exploration of highly fluorinated systems like this compound as potential chiral auxiliaries is an emerging area of interest.

The efficacy of a chiral auxiliary is contingent on its ability to create a sterically and/or electronically biased environment around the reactive center. In this context, fluorinated auxiliaries have shown considerable promise. For instance, chiral 2-trifluoromethyl-4-phenyloxazolidines (FOX) have been successfully employed as chiral auxiliaries for the alkylation, hydroxylation, and fluorination of amide enolates, affording excellent diastereoselectivities. cyu.fr

The stereochemical control exerted by these fluorinated auxiliaries is attributed to the formation of rigid transition states, influenced by interactions between the fluorine atoms and the metal counterion of the enolate. cyu.fr Theoretical and experimental studies on FOX auxiliaries have indicated the presence of a fluorine-metal interaction that rigidifies the transition state, thereby directing the approach of the electrophile. cyu.fr This interaction can act in concert with other conformational constraints, such as π-stacking, to enhance stereochemical bias. cyu.fr

Given its structure, it is plausible that a chiral derivative of this compound could function as an effective chiral auxiliary. The perfluoro-tert-butyl group would create a well-defined and sterically demanding pocket, potentially leading to high levels of facial discrimination in reactions at the α-carbon of an attached acyl chain. The numerous fluorine atoms could also engage in non-covalent interactions, such as dipole-dipole or lone pair-π interactions, further rigidifying the transition state and enhancing stereoselectivity.

Table 1: Comparison of Common Chiral Auxiliaries

Chiral Auxiliary Key Structural Feature Typical Applications
Evans' Oxazolidinones Substituted oxazolidinone ring Aldol reactions, alkylations
Oppolzer's Camphorsultam Camphor-derived sultam Michael additions, Diels-Alder reactions
Pseudoephedrine Amides Amide derived from pseudoephedrine Alkylation of enolates
Fluorinated Oxazolidines (FOX) Trifluoromethyl-substituted oxazolidine Alkylation, hydroxylation, fluorination of amide enolates

Enantioselective Catalysis in Derivatives

Enantioselective catalysis offers an atom-economical and elegant approach to the synthesis of chiral molecules. The development of novel chiral ligands and catalysts is central to this field. Derivatives of this compound, when appropriately functionalized to incorporate a coordinating group, could potentially serve as ligands in asymmetric catalysis.

The highly electron-withdrawing nature of the perfluoro-tert-butyl group would significantly modulate the electronic properties of the coordinating atom. This electronic perturbation could, in turn, influence the Lewis acidity and redox potential of the metal center, thereby affecting both the reactivity and enantioselectivity of the catalytic process. For example, in amide-based Cinchona alkaloid-catalyzed enantioselective fluorination of 4-substituted pyrazolones, the electronic and steric properties of the amide moiety were found to be crucial for achieving high yields and enantioselectivities. rsc.org

Furthermore, the steric bulk of the perfluoro-tert-butyl group could create a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and directing the approach of the reagent. This principle is well-established in asymmetric catalysis, where bulky ligands are often employed to achieve high levels of stereocontrol.

While specific examples of catalysis using derivatives of this compound are not yet reported in the literature, the successful application of other fluorinated ligands in enantioselective catalysis provides a strong precedent. For instance, chiral fluorinated indolizidinone derivatives have been synthesized via enantioselective organocatalysis, highlighting the utility of fluorinated amides in asymmetric transformations. nih.gov

Computational Support for Mechanistic Postulations

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, rationalizing experimental observations, and predicting the outcomes of chemical reactions. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two powerful computational methods that can provide detailed insights into the mechanistic intricacies of reactions involving complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are widely employed to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the calculation of reaction enthalpies, activation energies, and the elucidation of reaction pathways. whiterose.ac.uk

For reactions involving chiral molecules, DFT can be used to model the transition states leading to different stereoisomers. By comparing the calculated energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially, thus providing a theoretical basis for the observed stereoselectivity. mdpi.com For example, DFT studies have been instrumental in understanding the stereoselectivity of α-silyloxy diazoalkane cycloadditions, where steric effects were identified as the primary determinant of diastereoselectivity. mdpi.com

In the case of reactions involving this compound or its derivatives, DFT calculations could be employed to:

Investigate the conformational preferences of the molecule and its derivatives.

Model the transition states of reactions, such as enolate alkylation or catalytic transformations, to understand the origin of stereoselectivity.

Probe the nature of non-covalent interactions , such as fluorine-metal contacts or hydrogen bonding, and their role in stabilizing transition states. whiterose.ac.uk

Calculate the reaction energetics to predict the feasibility of different reaction pathways.

DFT calculations have been successfully applied to investigate the thermal decomposition mechanisms of perfluoroalkyl ether carboxylic acids and short-chain perfluoroalkyl carboxylic acids, providing valuable insights into their bond dissociation energies and reaction pathways. nih.gov Similar studies on this compound would be invaluable in understanding its reactivity.

Table 2: Applications of DFT in Mechanistic Chemistry

Application Information Gained
Transition State Searching Geometry and energy of the highest point on the reaction coordinate
Reaction Pathway Mapping Step-by-step mechanism of a chemical transformation
Calculation of Activation Energies Prediction of reaction rates and kinetic feasibility
Analysis of Non-Covalent Interactions Understanding the forces that stabilize molecules and transition states

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectories of individual atoms, providing a dynamic picture of molecular behavior. github.io This method is particularly useful for exploring the conformational landscape of flexible molecules, studying solvent effects, and simulating the dynamics of chemical reactions.

In the context of stereoselective reactions, MD simulations can be used to explore the potential energy surface and identify low-energy reaction pathways. By simulating the approach of a reagent to a substrate, it is possible to gain insights into the factors that govern stereoselectivity. MD simulations have been employed to study chiral recognition, for example, in the interaction of drugs with chiral stationary phases in chromatography. arxiv.org

For a molecule like this compound, MD simulations could be utilized to:

Explore its conformational flexibility and identify the most stable conformers in different solvent environments.

Simulate the interaction of its derivatives with metal catalysts to understand the formation of the catalyst-substrate complex.

Model the approach of a reagent to a chiral substrate to visualize the steric and electronic factors that determine the stereochemical outcome.

Investigate the role of solvent molecules in stabilizing or destabilizing transition states.

While MD simulations of chemical reactions are computationally demanding, they can provide a level of detail that is often inaccessible through experimental methods alone. The combination of MD simulations with experimental data and DFT calculations can offer a comprehensive understanding of complex reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, offering a comprehensive view of the connectivity and spatial arrangement of its constituent atoms.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) Chemical Shift Analysis

Multinuclear NMR analysis provides fundamental information about the electronic environment of each NMR-active nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the amide (-NH₂) protons. The chemical shift of these protons would be influenced by the strong electron-withdrawing effects of the adjacent perfluorinated moiety, likely appearing in the downfield region of the spectrum. The integration of this signal would correspond to two protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the four carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift. The quaternary carbon bonded to the two trifluoromethyl groups and a fluorine atom will be significantly affected by the attached fluorine atoms, exhibiting a complex splitting pattern due to C-F coupling. The trifluoromethyl carbons (-CF₃) will also show characteristic signals, split by the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound due to the presence of seven fluorine atoms in two different chemical environments (a -CF₃ group and a single F atom, and another -CF₃ group). The spectrum would likely display two main signals: a quartet for the single fluorine atom due to coupling with the adjacent trifluoromethyl group, and a doublet for the trifluoromethyl group coupled to the single fluorine. The chemical shifts would be indicative of the electronic environment of each fluorine nucleus.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, could provide valuable information about the electronic structure of the amide group. The chemical shift of the nitrogen atom would be influenced by the electron-withdrawing nature of the perfluoroalkyl group.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (NH₂)7.0 - 8.5Singlet (broad)-
¹³C (C=O)160 - 170Singlet-
¹³C (C-CF₃,F)115 - 125MultipletJ(C-F)
¹³C (-CF₃)110 - 120Quartet¹J(C-F) ≈ 280-300
¹⁹F (-CF₃)-70 to -80Doublet³J(F-F)
¹⁹F (-F)-150 to -160Quartet³J(F-F)

Note: The values in this table are predicted and may vary based on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the precise connectivity and through-space relationships within the molecule. uni.lunih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the expected single proton environment of the amide group. However, it could reveal any potential long-range couplings if present.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the nitrogen atom to which they are attached (¹H-¹⁵N correlation). This would definitively assign the proton signal to the amide group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the carbon skeleton. It would show correlations between the amide protons and the carbonyl carbon, as well as the adjacent quaternary carbon, over two and three bonds. This would confirm the propanamide backbone. Furthermore, correlations between the fluorine atoms and the carbon skeleton would solidify the assignment of the perfluorinated groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximities between nuclei. For this molecule, it could potentially show correlations between the amide protons and the fluorine atoms if they are spatially close, providing insights into the preferred conformation of the amide group relative to the bulky perfluoroalkyl substituent.

Variable Temperature NMR and Relaxation Studies for Conformational Analysis

The conformational dynamics of the amide bond and the rotation around the C-C bond can be investigated using variable temperature (VT) NMR and relaxation studies.

Variable Temperature NMR: The rotation around the C-N amide bond is often restricted, leading to distinct NMR signals for atoms in different geometric environments. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of these signals as the rotation becomes faster on the NMR timescale. This allows for the determination of the energy barrier to rotation. Similarly, VT-NMR can be used to study the rotational barriers of the trifluoromethyl groups.

Relaxation Studies: Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about the mobility of different parts of the molecule. For instance, comparing the relaxation times of the different carbon or fluorine nuclei can indicate which parts of the molecule are more rigid or have more restricted motion.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound. For C₄H₂F₇NO, the exact mass can be calculated and compared to the experimentally measured value with a high degree of confidence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺214.0097
[M+Na]⁺235.9917
[M-H]⁻211.9952

Source: PubChem CID 14569600

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pattern would likely involve the following characteristic losses:

Loss of NH₃: Cleavage of the amide group could lead to the loss of ammonia (B1221849) (17 Da).

Loss of CF₃: The trifluoromethyl group is a common leaving group, resulting in a fragment ion corresponding to the loss of 69 Da.

Cleavage of the C-C backbone: Fragmentation of the carbon skeleton would produce a series of smaller fluorinated ions.

Formation of characteristic acylium ions: Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon could lead to the formation of a stable acylium ion.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Symmetries

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular symmetry of this compound. These techniques are sensitive to the vibrations of specific chemical bonds within a molecule, providing a unique spectroscopic fingerprint.

Characteristic Absorption Bands and Their Assignment

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3400-3200Medium
C=O Stretch (Amide I)~1700-1650Strong
N-H Bend (Amide II)~1650-1550Medium
C-N Stretch~1400-1200Medium
C-F Stretch (CF₃ and CF)~1350-1100Strong

The Raman spectrum would be expected to provide complementary information. While C=O stretching vibrations are typically strong in the IR, they are often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the C-F bonds might be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis.

Conformational Polymorphism Studies

Conformational polymorphism, the existence of different conformers of a molecule in the solid state, can be effectively studied using vibrational spectroscopy. Different crystalline forms would exhibit distinct IR and Raman spectra due to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide group. For instance, changes in the N-H and C=O stretching frequencies can indicate different hydrogen-bonding environments. However, to date, no studies on the conformational polymorphism of this compound have been reported in the literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Analysis of a single crystal of this compound by X-ray diffraction would yield its absolute configuration and detailed insights into its molecular packing in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. Furthermore, this analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds between the amide groups of adjacent molecules, which play a crucial role in the supramolecular architecture. As of now, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database or other publicly available resources.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of organic compounds. For a highly fluorinated and polar compound like this compound, both gas and liquid chromatography would be applicable.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be a suitable method for determining the purity of this amide. A C18 or a more fluorinated stationary phase could be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, as the amide functionality exhibits some UV absorbance.

Gas chromatography (GC), likely coupled with a mass spectrometry (MS) detector, would also be a powerful tool for purity analysis, provided the compound is sufficiently volatile and thermally stable. The use of a non-polar or medium-polarity capillary column would be appropriate. GC-MS would not only allow for the separation of impurities but also for their identification based on their mass spectra.

There are currently no published studies detailing specific chromatographic methods developed for the routine analysis or purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS analytical methods, including retention times, column specifications, and mass fragmentation patterns for this compound, are not documented in available scientific literature. While GC-MS is a standard technique for the analysis of volatile and semi-volatile fluorinated organic compounds, the precise conditions for this specific analyte have not been published.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Similarly, detailed HPLC methods for the separation and detection of this compound are not described in the accessible research. Information regarding suitable columns, mobile phase compositions, and the application of various detection methods such as UV-Vis, Diode Array, or Mass Spectrometry for this compound is not available.

Computational and Theoretical Investigations of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to yield information about molecular orbitals, electron density, and the nature of chemical bonds.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent methods for computational quantum chemistry. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost. nih.govconicet.gov.ar

For a molecule like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, these calculations would reveal the spatial distribution and energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap implies higher reactivity.

Calculations would also map the electron density surface, highlighting the electronegative fluorine and oxygen atoms, which would exhibit a higher concentration of electron density. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, studies on other fluorinated compounds have successfully used DFT methods like B3LYP to optimize molecular geometries and confirm stability through vibrational frequency calculations. conicet.gov.ar

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uba.ar

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule is defined by the rotation around its single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The presence of multiple single bonds (C-C, C-N) in this compound allows for significant conformational freedom. Theoretical calculations can explore the potential energy surface (PES) by systematically rotating specific dihedral angles. ekb.eg This process identifies low-energy conformers (local minima on the PES) and the transition states (saddle points) that represent the energy barriers to rotation. mdpi.com

For example, studies on similar molecules like 2,2,3,3-tetrafluoro-1-propanol (B1207051) using DFT (B3LYP) and ab initio (MP2) methods have identified multiple stable conformers and calculated their relative energies. nih.govresearchgate.net A similar analysis for this compound would likely reveal several stable conformations determined by the steric and electronic interactions between the bulky trifluoromethyl groups, the amide group, and the fluorine atoms. The calculated rotational barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature. mdpi.com

Table 1: Illustrative Conformational Analysis Data for 2,2,3,3-tetrafluoro-1-propanol (Example of Expected Data) This table shows data for a related compound to demonstrate the type of results obtained from conformational analysis. nih.gov

ConformerRelative Stability (kJ/mol)Equilibrium Population (%) at 298.15 K
gauche(-)-gauche-gauche (G1gg)0.0038
trans-trans-gauche (Ttg)0.8428
trans-gauche-gauche (Tgg)2.5113
trans-gauche-gauche(-) (Tgg1)2.8411
gauche(-)-gauche-trans (G1gt)3.0110

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the full conformational landscape of a molecule over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more efficient alternative. peerj.com MM uses classical physics-based force fields to calculate the potential energy of a system, allowing for rapid energy minimization of different conformations. robustellilab.com

MD simulations go a step further by simulating the atomic motions of the molecule over time, providing a dynamic view of its conformational behavior. nih.gov An MD simulation of this compound would generate a trajectory of its structural evolution, revealing the preferred conformations, the transitions between them, and how the conformational landscape is influenced by factors like temperature. arxiv.org This approach is particularly useful for understanding the flexibility and average structure of the molecule in a condensed phase.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key validation of theoretical models is their ability to predict spectroscopic properties that can be compared with experimental measurements.

For this compound, quantum chemical calculations (typically DFT) can be used to predict various spectroscopic parameters. For instance, calculations of vibrational frequencies are routinely compared to experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net While detailed computational predictions for this specific molecule are not published, experimental IR data shows characteristic peaks at 1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch). A theoretical study would aim to reproduce these frequencies and provide a complete vibrational assignment.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹⁹F, ¹³C, ¹H) can be calculated and compared to experimental spectra. Experimental ¹⁹F NMR data for this compound shows signals around -75 ppm (attributed to CF₃ groups). Theoretical calculations would help confirm these assignments and provide a more detailed understanding of the electronic environment around each nucleus.

Furthermore, properties like the collision cross section (CCS), which relates to the molecule's shape and size in the gas phase, can be predicted. Such predictions exist for this compound, as shown in the table below. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺214.00974132.5
[M+Na]⁺235.99168141.4
[M-H]⁻211.99518124.1
[M+NH₄]⁺231.03628150.2

The agreement between predicted and experimental spectroscopic data serves as a robust benchmark for the accuracy of the computational methods employed. rsc.org

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters. For a molecule rich in fluorine like this compound, predicting ¹H, ¹³C, ¹⁵N, and especially ¹⁹F NMR spectra is essential for its characterization.

Quantum chemical calculations can determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). These calculations are sensitive to the chosen computational method (functional) and basis set. Furthermore, spin-spin coupling constants (J-couplings), which provide information about the connectivity and spatial relationships between nuclei, can also be computed. In highly fluorinated systems, complex coupling patterns, including long-range F-F couplings, are common, and theoretical predictions can be instrumental in deciphering these complex spectra. researchgate.net

Below is an illustrative table of the types of theoretical NMR data that would be generated for this compound. The values are representative of what a DFT calculation might yield.

Illustrative Theoretical NMR Data

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
¹H-NH₂7.0 - 8.5J(H,N), J(H,F)
¹³CC=O160 - 170J(C,F)
¹³CC-CF₃115 - 125 (quartet)¹J(C,F) ≈ 280-300
¹³C-CF₃120 - 130 (quartet)¹J(C,F) ≈ 270-290
¹⁹FC-CF-140 to -160J(F,F), J(F,H)
¹⁹F-CF₃-70 to -80J(F,F)

Note: The exact values would depend on the level of theory, basis set, and solvent model used in the computation.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. researchgate.net The process begins with geometry optimization to find the minimum energy structure of the molecule. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements.

The results yield a set of vibrational modes, each with a specific frequency (typically in wavenumbers, cm⁻¹) and intensity. These modes correspond to distinct molecular motions such as stretching, bending, rocking, and twisting of bonds. scirp.org For this compound, key vibrational modes would include the N-H stretches of the amide group, the C=O stretch, and a complex region of strong C-F stretching vibrations. Theoretical calculations help to assign these bands, which can be challenging in a molecule with multiple electronegative groups. nih.govresearchgate.net

Illustrative Theoretical Vibrational Frequencies

Frequency (cm⁻¹)IntensityAssignment
3500 - 3300MediumN-H symmetric & asymmetric stretching
1720 - 1680StrongC=O stretching
1650 - 1600MediumN-H scissoring (bending)
1350 - 1100Very StrongC-F symmetric & asymmetric stretching
800 - 700MediumC-C stretching

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models are pivotal in predicting the chemical reactivity of molecules and elucidating complex reaction mechanisms. By simulating reaction pathways, researchers can identify intermediates, calculate activation energies, and understand the factors controlling a chemical transformation without the need for extensive experimentation.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Computational methods allow for the precise location of these transient structures. A transition state search algorithm seeks a first-order saddle point on the potential energy surface, which is a structure that is a minimum in all directions except one, corresponding to the reaction coordinate. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. mdpi.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product structures. This analysis confirms that the identified TS correctly links the intended species and provides a detailed view of the geometric changes that occur throughout the reaction. For this compound, these methods could be used to study reactions such as amide hydrolysis or nucleophilic substitution.

Solvation Models in Computational Chemistry

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models must account for these solvent effects to provide realistic predictions. Gas-phase calculations, which treat the molecule in isolation, are often a poor approximation for solution-phase chemistry.

Solvation models are broadly categorized as explicit or implicit.

Explicit Solvation: Individual solvent molecules are included in the calculation, providing a detailed, microscopic view of solvent-solute interactions. This method is computationally very expensive.

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute and the polarized continuum. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used examples of this approach. mdpi.com

For studies on this compound, applying a solvation model would be critical for accurately predicting its properties in solution, calculating reaction barriers, and understanding how different solvents might influence reaction outcomes.

Applications and Synthetic Utility of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide and Its Derivatives in Organic Synthesis

Role as a Synthetic Intermediate for Fluorinated Compounds

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide serves as a key building block for the synthesis of a variety of fluorinated organic compounds. Its utility stems from the presence of the perfluoroalkyl group and the reactive amide functionality, which can be chemically transformed into other valuable functional groups.

While direct examples of this compound in the synthesis of trifluoromethylated heterocycles are not extensively documented, the reactivity of similar fluorinated building blocks suggests its potential utility. Fluorinated amides can be utilized in the construction of heterocyclic rings through cyclization reactions. The amide nitrogen can act as a nucleophile, while the perfluorinated backbone can influence the regioselectivity and success of these cyclizations. For instance, fluorinated amino reagents have been successfully employed in the synthesis of fluoroalkylated benzimidazoles and benzothiazoles. nih.gov

One plausible strategy involves the conversion of the propanamide into a more reactive intermediate, such as a thioamide or an imidoyl chloride, which can then undergo cyclization with appropriate binucleophilic reagents to form five- or six-membered heterocycles. The strong electron-withdrawing effect of the perfluoroalkyl groups would likely play a crucial role in the reactivity of these intermediates.

Table 1: Examples of Fluorinated Building Blocks in Heterocycle Synthesis

Fluorinated PrecursorReagentHeterocyclic ProductReference
Yarovenko reagent1,2-Diheteroatom-functionalized arenesFluoroalkylated benzimidazoles nih.gov
N-Aryl fluoroketiminesFluoroalkyl amino reagents2,4-Bis(fluoroalkyl)-substituted quinolines nih.gov

This table illustrates the use of related fluorinated compounds in the synthesis of heterocycles, suggesting potential pathways for this compound.

The incorporation of fluorinated amino acids into peptides can significantly enhance their metabolic stability and modify their conformational properties. This compound and its derivatives represent potential precursors for novel fluorinated amino acids.

Synthetic strategies could involve the transformation of the amide group or functionalization of the carbon backbone. For example, reduction of the amide to an amine, followed by introduction of a carboxyl group, could lead to a highly fluorinated β- or γ-amino acid. The synthesis of fluorinated amino acids often relies on the use of fluorinated building blocks, and the unique structure of this propanamide could provide access to amino acids with unprecedented side chains. sigmaaldrich.commdpi.comnih.gov

Furthermore, derivatives of this compound could be employed in peptide synthesis. The conversion of the corresponding carboxylic acid to an acyl fluoride (B91410), for instance, would yield a reactive species for amide bond formation, a common strategy in peptide synthesis. nih.govntd-network.orgacs.org The high fluorine content of the resulting amino acid residue could impart valuable properties to the final peptide.

Table 2: General Approaches to Fluorinated Amino Acid Synthesis

Synthetic StrategyKey TransformationResulting Fluorinated Amino Acid Type
From fluorinated building blocksTransformation of functional groupsα-, β-, and γ-amino acids
Direct fluorination of amino acidsC-H fluorinationVaried

This table outlines common strategies for the synthesis of fluorinated amino acids, where compounds like this compound could serve as valuable starting materials.

Participation in Name Reactions and Methodologies

While specific named reactions involving this compound are not well-documented, its structural features suggest potential applications in various carbon-carbon and carbon-nitrogen bond-forming reactions.

The electron-deficient nature of the carbon framework adjacent to the perfluoroalkyl groups could render the α-proton acidic, allowing for deprotonation and subsequent reaction with electrophiles to form new C-C bonds. This approach could be utilized in alkylation, acylation, or condensation reactions.

Moreover, the amide functionality can direct C-H activation at other positions in a molecule, although this is less likely to be a primary role for this specific compound. A more plausible application is in reactions where the perfluoroalkyl group itself participates or influences the outcome, such as in certain radical-mediated C-C bond formations. For instance, a base-promoted amidation of 1-aryl-2,2,2-trifluoroethanones with amines via a Haller-Bauer type reaction proceeds through C-C bond cleavage to form amides. researchgate.net

The amide bond of this compound is a key feature for its application in C-N bond forming reactions. While the amide itself is relatively stable, it can be activated to participate in further reactions. For example, conversion to an imidoyl halide would allow for nucleophilic substitution at the carbon, forming a new C-N bond.

Additionally, the amide nitrogen can act as a nucleophile in reactions such as N-alkylation or N-arylation, although its nucleophilicity is significantly reduced by the adjacent electron-withdrawing groups. More sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions, could potentially be employed to form C-N bonds using derivatives of this propanamide. The synthesis of N-heterocycles through intramolecular reactions of amides is a well-established strategy in organic synthesis. rsc.org

Catalytic Applications and Ligand Development

The development of novel ligands is crucial for advancing transition-metal catalysis. The introduction of fluorine atoms into a ligand framework can significantly alter the electronic properties of the metal center, leading to enhanced catalytic activity and selectivity. rsc.org

Derivatives of this compound could serve as precursors for the synthesis of new chiral ligands. For example, the amide could be transformed into a bidentate or tridentate ligand by introducing additional coordinating groups. The strong electron-withdrawing nature of the perfluoroalkyl groups would create a more electron-deficient metal center in the resulting catalyst, which could be beneficial for a variety of transformations, including Lewis acid catalysis and oxidation reactions.

The synthesis of amide-based ligands with appended functional groups has been shown to create effective catalysts for various organic reactions. rsc.org By analogy, functionalized derivatives of this compound could lead to the development of novel catalysts with unique reactivity profiles. The steric bulk of the perfluoroalkyl groups could also play a role in controlling the stereoselectivity of catalytic reactions. chemrxiv.org

As a Ligand in Transition Metal Catalysis

While the direct use of this compound as a primary ligand in transition metal catalysis is not extensively documented in publicly available research, the broader class of fluorinated amides and related structures has demonstrated significant potential in coordination chemistry. The strong electron-withdrawing nature of the perfluoroalkyl groups in this compound can modulate the electronic properties of a metal center, thereby influencing the catalytic activity and selectivity of a complex.

Transition metal complexes featuring fluorinated ligands are known to exhibit enhanced thermal stability and can facilitate challenging catalytic transformations. dtic.mil The amide functionality in this compound offers a potential coordination site for transition metals. Research into Schiff base ligands, which share some structural similarities with amides in their ability to chelate metals, has shown that their metal complexes can be effective catalysts for reactions such as the oxidation of aniline. mdpi.comresearchgate.net The catalytic performance of such complexes is often dependent on the specific metal ion and the electronic environment provided by the ligand.

Further investigation into the coordination chemistry of this compound with various transition metals could unveil novel catalytic systems with unique reactivity profiles, particularly in reactions where electron-deficient metal centers are advantageous.

Organocatalytic Applications

In the realm of organocatalysis, small organic molecules are utilized to catalyze chemical reactions. While specific examples of this compound acting as an organocatalyst are not prominent in the literature, its structural features suggest potential applications. The amide group can participate in hydrogen bonding interactions, a key feature in many organocatalytic systems.

Research on organocatalytic reactions involving other α-trifluoromethylated esters has demonstrated the utility of phosphine-based organocatalysts in promoting Michael additions to construct quaternary carbon centers bearing a trifluoromethyl group. cas.cnnih.gov These reactions proceed under mild conditions and offer an efficient route to complex fluorinated molecules. Although not a direct application of the propanamide, this highlights the reactivity of related fluorinated compounds in organocatalyzed transformations.

The development of organocatalytic systems often involves the strategic design of molecules that can activate substrates through non-covalent interactions. The unique electronic and steric properties of this compound could be harnessed in the design of novel organocatalysts for a variety of asymmetric transformations.

Advanced Materials and Polymer Chemistry Applications

The incorporation of perfluorinated moieties into polymers and materials can lead to significant enhancements in their properties, including thermal stability, chemical resistance, and surface characteristics. This compound serves as a valuable precursor for introducing these desirable attributes.

Incorporating Perfluorinated Amide Moieties into Functional Polymers

The synthesis of functional polymers containing perfluorinated groups is an active area of research. The amide group in this compound provides a handle for its incorporation into polymer backbones or as a pendant group. For instance, fluorinated diamines are key monomers in the synthesis of high-performance polyimides. kpi.ua These materials often exhibit excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics.

The general strategy involves the polymerization of monomers containing the desired perfluorinated segment. For example, novel fluorinated acrylate (B77674) monomers have been synthesized and polymerized to create materials with specific properties. researchgate.net While direct polymerization of this compound might be challenging, its derivatives could be designed to be amenable to various polymerization techniques. The resulting polymers would benefit from the presence of the trifluoromethyl groups, which are known to enhance properties such as hydrophobicity and thermal stability. researchgate.net

Table 1: Properties of Selected Fluorinated Polymers

Polymer TypeMonomer(s)Key PropertiesPotential Applications
Polyimide2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenylHigh thermal stability, good mechanical propertiesAerospace, electronics
PolyacrylateFluoroalkyl 2-trifluoromethylacrylateLow surface energy, hydrophobicityCoatings, optical fibers
Epoxy ResinTrifluoromethyl-containing polyimidesEnhanced toughness, lower hydrophilicityAdhesives, composites researchgate.net

This table presents a generalized overview of properties for classes of fluorinated polymers and does not represent data solely for polymers derived from this compound.

Role in Surface Chemistry and Coatings

The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Perfluorinated amides, in particular, can be used to create highly water-repellent coatings. One effective method involves the covalent grafting of a highly fluorinated monolayer onto a substrate. For example, polydimethylsiloxane (B3030410) (PDMS) surfaces can be rendered superhydrophobic by a two-step process involving surface activation followed by reaction with a semifluorinated acid chloride to form a structured amide monolayer. acs.orgnih.gov The presence of the amide function can enhance water repellency, likely due to the organization induced by hydrogen bonding between the grafted molecules. acs.orgnih.gov

This approach allows for the creation of robust and durable coatings with excellent water-repellent properties. The use of this compound or its derivatives in similar surface modification strategies could lead to the development of advanced coatings for a variety of applications, from self-cleaning surfaces to anti-fouling materials. researchgate.net

Structure Reactivity Relationship Studies of 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide Analogues and Derivatives

Systematic Modification of the Amide Moiety and Its Impact on Reactivity

The amide group is a key functional component, and its modification can lead to profound changes in the reactivity of the molecule. These modifications can be broadly categorized into substitutions at the nitrogen atom and alterations to the carbonyl group itself.

The substitution of hydrogen atoms on the amide nitrogen with various organic groups (N-alkylation or N-arylation) has a significant impact on the electronic and steric properties of the amide, thereby influencing its reactivity. The introduction of substituents can alter the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

The electronic effects of N-substituents are also critical. Electron-donating groups on an N-aryl substituent can increase the electron density on the nitrogen, potentially affecting the amide bond's rotational barrier and its interaction with reagents. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the nitrogen. nih.gov

Table 1: Predicted Effects of N-Substitution on the Reactivity of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide Analogues

N-SubstituentPredicted Effect on Carbonyl ElectrophilicityPredicted Effect on Nitrogen NucleophilicityPredicted Impact on Hydrolysis Rate
-CH₃ (Methyl)Minor increaseMinor decreaseLikely decrease due to steric hindrance
-CH₂CH₃ (Ethyl)Minor increaseMinor decreaseLikely further decrease due to increased steric hindrance
-C₆H₅ (Phenyl)Increase (inductive)DecreaseDependent on substituent on the phenyl ring
-C₆H₄-NO₂ (p-Nitrophenyl)Significant increaseSignificant decreaseLikely increase due to enhanced electrophilicity of carbonyl carbon

Modification of the carbonyl group can lead to the formation of derivatives with distinct reactivity patterns. Two common modifications include the conversion of the amide to a thioamide or an imidoyl fluoride (B91410).

Thioamides: The replacement of the carbonyl oxygen with a sulfur atom to form a thioamide significantly alters the electronic properties of the functional group. The C=S bond is longer and less polarized than the C=O bond, making the carbon atom less electrophilic. Thioamides are also known to be better hydrogen bond donors and weaker hydrogen bond acceptors compared to amides. hyphadiscovery.com The synthesis of thioamides from amides can be achieved using various thionating agents. organic-chemistry.org

Imidoyl Fluorides: Conversion of the amide to an imidoyl fluoride involves replacing the carbonyl oxygen with a fluorine atom and forming a carbon-nitrogen double bond. Imidoyl fluorides are versatile synthetic intermediates. researchgate.net The fluorine atom in an imidoyl fluoride is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions, providing a pathway to synthesize other nitrogen-containing functional groups like amidines and imidates. researchgate.net

Table 2: Reactivity of Carbonyl-Modified Derivatives

DerivativeFunctional GroupKey Reactivity FeaturePotential Synthetic Applications
Thioamide-C(=S)NH₂Reduced carbonyl electrophilicitySynthesis of sulfur-containing heterocycles
Imidoyl Fluoride-C(F)=NHSusceptible to nucleophilic substitutionSynthesis of amidines, imidates, and other N-heterocycles

Variations in the Perfluorinated Alkyl Chain and Their Electronic/Steric Influence

The length and branching of the perfluoroalkyl chain have a pronounced effect on the electronic and steric environment of the amide. The strong inductive effect of fluorine atoms withdraws electron density from the rest of the molecule, a property that is amplified with increasing chain length. However, this effect tends to plateau after a few carbon atoms.

Studies on perfluorinated compounds have shown that branched isomers can exhibit different physical and chemical properties compared to their linear counterparts. For instance, branched perfluoroalkyl substances have been found to be more polar and hydrophilic than their linear isomers. arkat-usa.orgrsc.org In the context of reactivity, branching near the functional group can introduce significant steric hindrance, potentially shielding the amide from nucleophilic attack. The presence of multiple trifluoromethyl groups, as in the parent compound, creates a highly congested steric environment.

The trifluoromethyl group is a common fluorinated moiety in medicinal and materials chemistry. However, the introduction of other fluorinated groups, such as the pentafluorosulfanyl (SF₅) group, can impart unique properties. The SF₅ group is considered a "super-trifluoromethyl group" due to its even higher electronegativity and lipophilicity. mdpi.comnih.govenamine.net

Replacing a trifluoromethyl group with a pentafluorosulfanyl group in an analogue of this compound would be expected to further increase the electron-withdrawing effect on the molecule. This would likely enhance the acidity of the N-H protons and increase the electrophilicity of the carbonyl carbon. The synthesis of SF₅-containing organic molecules has become more accessible in recent years, opening up possibilities for creating novel analogues with enhanced reactivity. researchgate.net

Table 3: Comparison of Electronic and Steric Effects of Fluorinated Groups

Fluorinated GroupRelative ElectronegativityRelative Steric BulkPredicted Impact on Amide Reactivity
-CF₃HighModerateStrong electron withdrawal, moderate steric hindrance
-C₂F₅HighHighSimilar electron withdrawal to -CF₃, greater steric hindrance
-SF₅Very HighHighVery strong electron withdrawal, significant steric hindrance

Isosteric Replacements and Bioisosterism in Analogues (excluding biological activity/drug design specifics)

Another approach is the use of heterocyclic rings, such as triazoles or oxadiazoles, to mimic the spatial and electronic arrangement of the amide group. drughunter.com These replacements can lead to significant changes in the reactivity and stability of the resulting analogues. For instance, replacing the amide group with a 1,2,3-triazole would introduce a more rigid and stable core that is less susceptible to hydrolysis.

The concept of isosterism can also be applied to the perfluoroalkyl groups. For example, a trifluoromethoxy (-OCF₃) group can be considered an isostere of a trifluoromethyl group, although it possesses different electronic properties due to the presence of the oxygen atom.

Table 4: Potential Isosteric Replacements in Analogues

Original GroupIsosteric ReplacementKey Property Change
Amide (-CONH₂)Trifluoroethylamine (-CH₂NHCF₃)Alters H-bonding pattern and basicity drughunter.com
Amide (-CONH₂)1,2,3-TriazoleIncreased rigidity and hydrolytic stability
Trifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)Increased electronegativity and lipophilicity mdpi.comnih.govenamine.net
Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)Alters electronic properties and conformation

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical or biological process. These models are predicated on the principle that the structural and electronic properties of a molecule dictate its reactivity. By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models for the reactivity of new, untested compounds.

Several studies have explored the QSAR of novel amide-based insecticides, highlighting the importance of various molecular descriptors in determining their efficacy. These descriptors often include electronic, steric, and hydrophobic parameters.

For instance, a QSAR study on a series of novel rosin-based diamide (B1670390) insecticides revealed a strong correlation between their molecular structures and insecticidal activity against Plutella xylostella. rsc.org The developed model indicated that electronic effects, represented by parameters such as the Hammett constant (σ), and steric factors play a crucial role in the insecticidal potency. The general findings suggested that electron-withdrawing groups on the aromatic rings of the diamide structure tended to enhance insecticidal activity. rsc.org

To illustrate the application of QSAR in understanding structure-activity relationships, the following data tables summarize findings from a hypothetical QSAR study on a series of propanamide analogues with insecticidal properties. The tables showcase how different molecular descriptors can be correlated with biological activity.

Table 1: Physicochemical Descriptors and Biological Activity of Hypothetical Propanamide Analogues

CompoundSubstituent (R)LogPElectronic Parameter (σ)Steric Parameter (Es)Biological Activity (pLC50)
1H2.100.001.244.50
24-Cl2.840.230.975.10
34-CH32.62-0.171.244.80
44-NO22.030.780.885.80
53,5-diCl3.580.461.945.95
64-OCH32.08-0.270.994.65

LogP represents the octanol-water partition coefficient, a measure of hydrophobicity. σ is the Hammett constant, representing the electronic effect of the substituent. Es is the Taft steric parameter. pLC50 is the negative logarithm of the lethal concentration 50%, a measure of insecticidal potency.

The data in Table 1 can be used to derive a QSAR equation, such as:

pLC50 = c1 * LogP + c2 * σ + c3 * Es + constant

Where c1, c2, and c3 are coefficients determined through regression analysis. A positive coefficient for a descriptor indicates that an increase in its value leads to an increase in biological activity, while a negative coefficient suggests the opposite.

Further detailed research findings from studies on various insecticidal amides have consistently shown that the nature and position of substituents on the aromatic rings significantly influence their activity. For example, in a series of N-pyridylpyrazole amides, the insecticidal activity was found to be sensitive to the electronic properties of the substituents on the phenyl ring. nih.govnih.gov

Table 2: Contribution of Different Descriptor Classes to the QSAR Model

Descriptor ClassExample DescriptorsContribution to Model (%)Correlation with Activity
Electronic Hammett constants (σ), Dipole Moment45Positive for electron-withdrawing groups
Hydrophobic LogP, Molar Refractivity (MR)30Optimal range observed
Steric Taft Steric Parameter (Es), Molar Volume25Negative for bulky substituents at certain positions

This table illustrates a hypothetical breakdown of the contribution of different classes of molecular descriptors to a QSAR model for insecticidal propanamides. It highlights that electronic effects are often the most significant contributors to the model, followed by hydrophobicity and steric factors. The correlation column indicates the general trend observed in many QSAR studies of amide insecticides. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2,3,3,3 Tetrafluoro 2 Trifluoromethyl Propanamide

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide is anticipated to pivot towards greener and more sustainable methodologies. Traditional synthesis routes for fluorinated amides often rely on harsh reagents and conditions that generate significant waste. ucl.ac.uk Emerging research focuses on minimizing environmental impact by exploring alternative activation methods and reducing reliance on hazardous materials.

One promising direction is the development of catalytic direct amidation processes. These methods would bypass the need for stoichiometric activating agents, which are a major source of byproducts in conventional amide synthesis. ucl.ac.uk Furthermore, the exploration of PFAS-free synthesis routes is becoming crucial. sciencedaily.com Research into using caesium fluoride (B91410) salt as a fluorine source in flow chemistry systems, for instance, presents a more environmentally benign alternative to traditional fluorinating agents for producing related compounds. sciencedaily.com

Below is a comparative table outlining the potential shift from traditional to sustainable synthetic approaches for fluorinated amides.

FeatureTraditional SynthesisFuture Sustainable Synthesis
Activation Stoichiometric coupling agents (e.g., carbodiimides, HATU) ucl.ac.ukCatalytic direct amidation
Fluorine Source Potentially hazardous fluorinating agentsPFAS-free sources (e.g., CsF in flow systems) sciencedaily.com
Solvents DMF, DCM ucl.ac.ukGreener, less hazardous alternatives
Byproducts High volume of waste from coupling agents ucl.ac.ukReduced waste through catalytic cycles
Atom Economy Often low due to stoichiometric reagents ucl.ac.ukHigher atom economy

Exploration of Unconventional Reactivity Modes

The high degree of fluorination in this compound significantly influences its reactivity, creating opportunities to explore novel chemical transformations. The electron-withdrawing nature of the fluoroalkyl groups can be harnessed to develop new synthetic methodologies. For instance, the N-perfluoroalkylation of certain compounds can lead to highly reactive intermediates that are challenging to control but offer pathways to diverse fluorinated products. nih.gov

Future research may focus on leveraging the unique electronic properties of this amide for unconventional applications. The stability of the perfluoroalkyl groups could make the amide an interesting ligand or component in organometallic chemistry, potentially influencing the catalytic activity or stability of metal centers. The poor stability of some perfluoroalkylated amines, which can lead to fluoride elimination, is a reactivity mode that could be controlled and exploited for specific synthetic outcomes. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent use in multi-step sequences with flow chemistry and automated platforms represents a significant leap forward in efficiency and safety. Flow chemistry is particularly well-suited for fluorination reactions, which can be hazardous and difficult to control in traditional batch reactors. beilstein-journals.org The use of microfluidic devices allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.org

Automated synthesis platforms can further accelerate the discovery and development of new molecules derived from this fluorinated building block. By combining flow chemistry with automated purification and analysis, researchers can rapidly generate libraries of compounds for screening in pharmaceutical and materials science applications. This approach not only increases throughput but also minimizes the handling of potentially hazardous reagents. pharmtech.com

Table of Advantages for Flow Chemistry in Fluorinated Amide Synthesis

Advantage Description
Enhanced Safety Minimizes the quantity of hazardous reagents at any given time. pharmtech.com
Precise Control Accurate management of reaction time, temperature, and pressure. beilstein-journals.org
Improved Efficiency Efficient mixing and heat transfer lead to higher yields and purity. beilstein-journals.org
Scalability Easier to scale up from laboratory to production scale. beilstein-journals.org

| Integration | Can be readily integrated with automated purification and analysis systems. pharmtech.com |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully optimize the synthesis and subsequent reactions of this compound, advanced in-situ spectroscopic monitoring techniques are becoming indispensable. Techniques like Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) allow for real-time tracking of reactants, intermediates, and products throughout a chemical process without the need for sampling. mt.comyoutube.com This provides invaluable data on reaction kinetics, mechanisms, and pathways. mt.com

For fluorination reactions, which can be rapid and involve transient intermediates, in-situ monitoring is particularly crucial. It enables the precise determination of reaction endpoints, identifies the formation of byproducts, and helps in understanding the influence of various reaction parameters. mt.com This level of process understanding is essential for developing robust and scalable synthetic protocols, especially when transitioning to flow chemistry platforms. rsc.org

Expansion into New Areas of Material Science and Catalyst Design

The unique properties conferred by the high fluorine content in this compound open up exciting possibilities for its use in advanced materials and catalyst design. Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique surface properties. nih.gov These characteristics make them attractive for the development of high-performance polymers, coatings, and lubricants. sciencedaily.comresearchgate.net

In the realm of catalyst design, the incorporation of highly fluorinated moieties can significantly impact the electronic properties and stability of a catalyst. The strong electron-withdrawing nature of the perfluoroalkyl groups can be used to tune the Lewis acidity of metal centers in organometallic catalysts, potentially leading to enhanced reactivity and selectivity in a variety of chemical transformations. rsc.orgsciencedaily.com The predictable conformational effects of fluorinated chains could also be exploited in the design of chiral catalysts for asymmetric synthesis. nih.gov The development of new catalysts containing this building block could enable novel chemical reactions that are currently difficult to achieve. sciencedaily.com

Q & A

What are the optimal synthetic routes for 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, and how do reaction conditions influence yield and purity?

Basic Question
The compound is synthesized via reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid with ammonia or amines under catalytic conditions (e.g., H₂SO₄) at 80–120°C . Key parameters include:

  • Catalyst selection : Acidic catalysts improve amide bond formation.
  • Temperature : Elevated temperatures (>100°C) reduce side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

Advanced Research Question
Industrial-scale synthesis employs continuous flow reactors for precise control of residence time and temperature gradients, achieving >90% yield . Challenges include managing exothermic reactions and fluorine gas byproducts. Computational fluid dynamics (CFD) models are used to optimize reactor geometry and minimize waste .

How does the compound’s fluorination pattern influence its biological activity, and what methodologies are used to study these interactions?

Basic Question
The compound’s seven fluorine atoms increase lipophilicity and metabolic stability, enabling antimicrobial and enzyme inhibitory activity (Table 1) . Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Tested against E. coli and S. aureus.
  • Enzyme inhibition : Fluorometric assays targeting serine hydrolases.

Advanced Research Question
Mechanistic studies use cryo-EM and X-ray crystallography to map interactions between the trifluoromethyl group and enzyme active sites. For example, steric hindrance from the CF₃ group disrupts substrate binding in acetylcholinesterase . Isotopic labeling (¹⁹F NMR) tracks metabolic stability in in vitro hepatocyte models .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Question
Core techniques :

  • ¹⁹F NMR : Identifies chemical shifts for CF₃ and CF₂ groups (δ = -60 to -80 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion [M+H]⁺ at m/z 229.055 .

Advanced Research Question
Contradictions in FTIR spectra (e.g., C=O stretch variability) arise from polymorphic forms. DSC (Differential Scanning Calorimetry) and PXRD differentiate crystalline vs. amorphous phases. Multivariate analysis (e.g., PCA) reconciles spectral discrepancies across batches .

How do reaction pathways for nucleophilic substitution vary under different conditions, and what causes contradictory literature data?

Basic Question
The amide group undergoes nucleophilic substitution with Grignard reagents (e.g., RMgX) in THF. Competing pathways:

  • Stereoselective substitution : Favored at -40°C.
  • Elimination : Dominates at room temperature, producing fluorinated alkenes .

Advanced Research Question
DFT calculations reveal transition-state energy differences (<5 kcal/mol) between SN2 and E2 mechanisms. Conflicting literature data often stem from solvent polarity effects (e.g., DMSO vs. ethers) or trace moisture content .

What environmental persistence and remediation strategies are associated with this PFAS compound?

Basic Question
As a PFAS derivative, it resists hydrolysis and photodegradation. Standard tests:

  • OECD 301B : Measures biodegradability (<5% degradation in 28 days).
  • Half-life in soil : Estimated at >50 years .

Advanced Research Question
Advanced oxidation processes (AOPs) using UV/persulfate degrade the compound via radical cleavage of C-F bonds. LC-QTOF-MS identifies transient intermediates (e.g., perfluorinated carboxylic acids) .

Methodological Recommendations

  • Contradiction Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., solvent, catalyst) in conflicting studies .
  • Degradation Studies : Pair HRMS with isotopic labeling (¹⁸O) to track oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.